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Compound of Interest

3,4-dimethyl-N-(8-
Compound Name:
quinolinyl)benzamide

Cat. No.: B312531

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,4-dimethyl-N-(8-quinolinyl)benzamide is a specific chemical compound for
which detailed experimental data is not extensively available in public scientific literature. The
following guide is constructed based on established principles of organic chemistry, standard
analytical methodologies, and predictive data for structurally related compounds. The
experimental protocols described are hypothetical and represent a standard approach to the
synthesis and characterization of such a molecule.

Core Physicochemical Properties

The precise experimental physicochemical properties of 3,4-dimethyl-N-(8-
quinolinyl)benzamide are not well-documented. The data presented below are calculated or
estimated based on the chemical structure and data from analogous compounds. These values
serve as a baseline for experimental design and handling.
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Property Value Data Type
Molecular Formula C1sH1eN20 Calculated
Molecular Weight 276.34 g/mol Calculated
Appearance Expected .to be an off-white to Predicted
yellow solid
Melting Point Not determined; likely >150 °C  Estimated
Boiling Point >450 °C Estimated
Calculated LogP 42-4.8 Calculated
pKa (most basic) ~4.5 (for quinoline nitrogen) Estimated

Soluble in DMSO, DMF,
Solubility Methanol; Poorly soluble in Predicted

water

Proposed Experimental Protocols
Synthesis Protocol: Amide Coupling

The most direct and common method for synthesizing 3,4-dimethyl-N-(8-
quinolinyl)benzamide is via the coupling of 3,4-dimethylbenzoic acid (or its activated
derivative) with 8-aminoquinoline.

Reaction Scheme:

3,4-dimethylbenzoyl chloride + 8-aminoquinoline — 3,4-dimethyl-N-(8-quinolinyl)benzamide
Materials and Reagents:

o 3,4-dimethylbenzoic acid

e Thionyl chloride (SOCI2) or Oxalyl chloride ((COCI)2)

e 8-aminoquinoline
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e Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

e Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

« Silica gel for column chromatography

o Hexanes and Ethyl Acetate (for chromatography)

Procedure:

o Activation of Carboxylic Acid:

o To a solution of 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (10 mL per mmol of
acid) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at O °C.

o Add a catalytic amount of anhydrous DMF (1-2 drops).

o Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas
evolution ceases. The formation of the acid chloride is complete.

o Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4-
dimethylbenzoyl chloride.

e Amide Coupling Reaction:

o Dissolve 8-aminoquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a
separate flask under a nitrogen atmosphere and cool to 0 °C.

o Dissolve the crude 3,4-dimethylbenzoyl chloride from the previous step in a minimal
amount of anhydrous DCM.

o Add the acid chloride solution dropwise to the 8-aminoquinoline solution at 0 °C.
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o Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor
reaction progress using Thin Layer Chromatography (TLC).

o Work-up and Purification:
o Upon completion, quench the reaction by adding water.

o Transfer the mixture to a separatory funnel and wash sequentially with 1M HCI, saturated
NaHCOs solution, and brine.

o Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure to obtain the crude product.

o Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl
acetate gradient to elute the final product.

o Combine the pure fractions and remove the solvent in vacuo to yield 3,4-dimethyl-N-(8-
quinolinyl)benzamide.

Analytical Characterization Protocol

To confirm the identity, structure, and purity of the synthesized compound, the following
analytical techniques would be employed.

e 1H and 3C Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Purpose: To confirm the chemical structure by identifying the chemical environment of all
protons and carbon atoms.

o Sample Prep: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform
(CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

o Analysis: Acquire *H and 3C spectra. Expected *H signals include aromatic protons from
both the quinoline and benzamide rings, a singlet for the amide N-H proton, and two
singlets for the two methyl groups.

e High-Resolution Mass Spectrometry (HRMS):
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o Purpose: To confirm the elemental composition and molecular weight.

o Sample Prep: Dissolve a small sample (~1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

o Analysis: Use an ESI (Electrospray lonization) source to acquire the mass spectrum. The
observed m/z value for the protonated molecule [M+H]* should match the calculated value
for C1sH17N20* (277.1335) within a 5 ppm error margin.

e High-Performance Liquid Chromatography (HPLC):
o Purpose: To determine the purity of the final compound.

o Method: Use a C18 reverse-phase column with a mobile phase gradient of water and
acetonitrile (both containing 0.1% formic acid or TFA). Monitor the elution profile using a
UV detector at wavelengths such as 254 nm and 280 nm.

o Result: A pure sample should exhibit a single major peak, typically with >95% purity by
peak area.

Potential Biological Activity and Signaling

While no specific biological activity has been reported for 3,4-dimethyl-N-(8-
quinolinyl)benzamide, the core scaffolds—quinoline and benzamide—are prevalent in
medicinal chemistry.[1][2] Quinoline derivatives are known to exhibit a wide range of
pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[3]
Similarly, the benzamide moiety is a key structural feature in many approved drugs.

Based on its structure, this compound could be investigated for activities such as:

» Kinase Inhibition: Many quinoline-based molecules act as inhibitors of protein kinases
involved in cell signaling pathways.

e Enzyme Inhibition: The structure could potentially interact with the active sites of various

enzymes.

o Metal Chelation: The 8-aminoquinoline moiety is a known metal-chelating group, suggesting
potential applications where metal ion modulation is relevant.
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Any investigation into its biological function would first involve broad screening assays,
followed by more targeted studies to elucidate a specific mechanism of action and any
associated signaling pathways.

Visualized Workflows

The following diagrams illustrate the proposed workflows for the synthesis and characterization
of the title compound.
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Caption: Proposed workflow for the synthesis of 3,4-dimethyl-N-(8-quinolinyl)benzamide.
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Caption: Analytical workflow for structure and purity confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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